molecular formula C9H10F2O2 B6259832 2-[2-(difluoromethoxy)phenyl]ethan-1-ol CAS No. 1000533-82-3

2-[2-(difluoromethoxy)phenyl]ethan-1-ol

Cat. No.: B6259832
CAS No.: 1000533-82-3
M. Wt: 188.2
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Description

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is an organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a difluoromethoxy group attached to a phenyl ring, which is further connected to an ethan-1-ol moiety. The presence of the difluoromethoxy group imparts distinct chemical and physical characteristics, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(difluoromethoxy)phenyl]ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoanisole and difluoromethyl ether.

    Grignard Reaction: A Grignard reagent is prepared by reacting 2-bromoanisole with magnesium in anhydrous ether. This Grignard reagent is then reacted with difluoromethyl ether to introduce the difluoromethoxy group.

    Reduction: The resulting intermediate is subjected to reduction using a suitable reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of 2-[2-(difluoromethoxy)phenyl]ethanal or 2-[2-(difluoromethoxy)phenyl]ethanoic acid.

    Reduction: Formation of 2-[2-(difluoromethoxy)phenyl]ethane.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(difluoromethoxy)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: The compound can influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Difluoromethoxy)phenyl]ethan-1-ol: Similar structure but with the difluoromethoxy group at the para position.

    2-[2-(Trifluoromethoxy)phenyl]ethan-1-ol: Contains a trifluoromethoxy group instead of a difluoromethoxy group.

    2-[2-(Methoxy)phenyl]ethan-1-ol: Lacks the fluorine atoms, resulting in different chemical properties.

Uniqueness

2-[2-(Difluoromethoxy)phenyl]ethan-1-ol is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

1000533-82-3

Molecular Formula

C9H10F2O2

Molecular Weight

188.2

Purity

95

Origin of Product

United States

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